molecular formula C22H17ClFN3O3S B2996301 N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252900-78-9

N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2996301
CAS No.: 1252900-78-9
M. Wt: 457.9
InChI Key: BDZGMDGVBDBLFN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with 4-chlorobenzyl and 4-fluorobenzyl groups. Its structural complexity arises from the fused thiophene-pyrimidine system and the strategic placement of halogenated benzyl groups, which influence its electronic properties and binding interactions .

Properties

CAS No.

1252900-78-9

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c23-16-5-1-14(2-6-16)11-25-19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-15-3-7-17(24)8-4-15/h1-10H,11-13H2,(H,25,28)

InChI Key

BDZGMDGVBDBLFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound with notable biological activity. Its molecular formula is C22H17ClFN3O3S, and it has a molecular weight of 457.9 g/mol. This compound is primarily utilized in research settings for its potential pharmacological properties.

PropertyValue
Molecular Formula C22H17ClFN3O3S
Molecular Weight 457.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
InChI Key BDZGMDGVBDBLFN-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In a screening of drug libraries on multicellular spheroids, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival.

Case Study: Screening Results

A notable study published in 2019 identified this compound as a promising candidate for cancer therapy. The research utilized multicellular spheroid models to assess the efficacy of various compounds. The results indicated that the compound effectively reduced cell viability and induced apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with key molecular targets involved in cell proliferation and survival. Specifically, it may inhibit enzymes or receptors that are crucial for cancer cell metabolism and growth.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Cytotoxicity : Exhibits potent cytotoxic effects against various cancer cell lines.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.
  • Signal Transduction Inhibition : Disrupts critical signaling pathways associated with cancer progression.

Efficacy Studies

Recent efficacy studies have shown that this compound can significantly inhibit tumor growth in vivo. Animal model experiments demonstrated a marked reduction in tumor size following treatment with this compound compared to control groups.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are needed to fully elucidate its safety and side effects in clinical settings.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several analogs, differing primarily in substituent positions, heterocyclic cores, and functional groups. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Thieno[3,2-d]pyrimidine 4-Chlorobenzyl (N-linked), 4-fluorobenzyl (C3) ~478.9* Dual halogenated benzyl groups; fused thiophene-pyrimidine-dione system
2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide Thieno[3,2-d]pyrimidine 2-Chlorobenzyl (C3), 4-fluorobenzyl (N-linked) 474.0 Structural isomer of target; chlorine at benzyl C2 position
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide Pyridazine 3-Chlorobenzyl, 4-fluorophenylpiperazine ~485.9 Pyridazine core; piperazine linker
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Linear acetamide Allyl, 4-methoxyphenyl, 4-chlorobenzyl 386.87 Methoxy group enhances polarity; lacks fused heterocyclic core
Compound 24 (Pyrido-thieno-pyrimidine derivative) Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Methyl (NCH3), phenylamino 369.44 Extended fused ring system; no halogen substituents

*Estimated based on formula C22H16ClFN3O3S.

Key Observations :

  • Halogen Positioning : The target compound’s 4-chloro/4-fluoro substitution contrasts with the 2-chloro isomer in , which may alter steric and electronic interactions in biological systems.
  • Core Heterocycles: Thieno[3,2-d]pyrimidine (target) vs. pyridazine () or pyrido-thieno-pyrimidine () cores influence ring planarity and hydrogen-bonding capacity.
Physicochemical Properties
Property Target Compound (Inferred) Compound Compound Compound
Melting Point ~200–220°C* Not reported 143–145°C 124.9–125.4°C
Polarity Moderate (Cl/F substituents) Moderate Low (non-halogenated) High (methoxy group)
IR Peaks ~1700 cm<sup>-1</sup> (C=O) Similar C=O/S=O stretches 1730 cm<sup>-1</sup> (C=O) 3284 cm<sup>-1</sup> (NH)

*Estimated based on halogenated analogs.

Solubility : The target’s halogenated benzyl groups likely reduce aqueous solubility compared to ’s methoxy derivative but enhance lipid membrane permeability.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing this compound, and what key reaction parameters influence yield?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl or DCC) between the thieno[3,2-d]pyrimidine core and chlorobenzyl/fluorobenzyl acetamide precursors. HOBt or HOAt is typically used to suppress racemization. Reaction conditions (e.g., dichloromethane as solvent, 0–5°C, triethylamine as base) are critical for minimizing side reactions .
  • Example Protocol :

StepReagents/ConditionsYield
14-Fluorobenzylamine, EDC·HCl, HOBt, DCM, 0°C65%
24-Chlorobenzyl chloride, K2CO3, DMF, 80°C72%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond lengths/angles (e.g., dihedral angles between aromatic rings: 65.2° in analogous structures) .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic H), δ 4.5–4.7 ppm (methylene groups), and δ 10.2 ppm (amide NH) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

  • Root Causes : Differences in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurities in batches.
  • Methodological Solutions :

  • Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
  • Characterize batches via LC-MS to confirm purity and rule out degradation products .
    • Case Study : A 2021 study attributed a 10-fold IC50 variation to residual triethylamine in the final product, resolved via additional wash steps .

Q. What computational approaches are recommended to study structure-activity relationships (SAR) for this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). The fluorobenzyl group shows enhanced hydrophobic interactions in docking models .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER).
  • QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with activity using ML models (Random Forest, SVM) .

Q. How can the compound’s poor aqueous solubility be addressed in formulation studies?

  • Strategies :

  • Co-crystallization : Use succinic acid or nicotinamide as co-formers to enhance solubility (test via phase solubility diagrams) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
    • Data : Solubility improved from 12 µg/mL (free compound) to 85 µg/mL in co-crystals .

Data Contradiction & Optimization

Q. Why do mechanistic studies report conflicting results (e.g., ATP-competitive vs. allosteric inhibition)?

  • Hypothesis : Differential binding modes due to conformational flexibility of the dihydrothienopyrimidine core.
  • Resolution :

  • Perform X-ray crystallography of ligand-target complexes to identify binding pockets.
  • Use TR-FRET assays to distinguish competitive vs. non-competitive inhibition .

Q. What strategies optimize the synthetic route for scalability without compromising purity?

  • Process Chemistry :

  • Replace DCM with THF/water biphasic systems for greener synthesis.
  • Use flow chemistry to control exothermic reactions (e.g., amide couplings at 25°C vs. batch mode) .
    • Yield/Purity Trade-offs :
ParameterBatch ModeFlow Chemistry
Yield68%72%
Purity92%96%

Structural & Solid-State Analysis

Q. How does the compound’s solid-state packing affect its stability and dissolution?

  • Crystal Packing : Infinite N–H···O hydrogen-bonded chains along the [100] axis stabilize the lattice, as observed in analogous structures . Weak C–H···F interactions further enhance packing density.
  • Stability Data :

ConditionDegradation Over 6 Months
25°C, 60% RH<5%
40°C, 75% RH18%

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